tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate
Overview
Description
tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate is a chemical compound that features a tert-butyl group, a fluorine atom, and a piperidine ring
Preparation Methods
The synthesis of tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate piperidine derivative and tert-butyl carbamate.
Reaction Conditions: The reaction is often carried out under controlled temperature and pressure conditions, using solvents such as dichloromethane or tetrahydrofuran.
Catalysts and Reagents: Common reagents include bases like sodium hydride or potassium carbonate, and catalysts such as palladium or copper complexes.
Purification: The final product is purified using techniques like column chromatography or recrystallization.
Industrial production methods may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability .
Chemical Reactions Analysis
tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed depend on the type of reaction and the reagents used .
Scientific Research Applications
tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly as a building block for drug molecules.
Organic Synthesis: This compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate involves its interaction with specific molecular targets. The fluorine atom and the piperidine ring play crucial roles in binding to enzymes or receptors, leading to inhibition or activation of biological pathways. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and selectivity .
Comparison with Similar Compounds
tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate can be compared with similar compounds such as:
tert-Butyl ((3S,5R)-5-hydroxypiperidin-3-yl)carbamate: This compound has a hydroxyl group instead of a fluorine atom, leading to different reactivity and applications.
tert-Butyl ((3S,5R)-5-methylpiperidin-3-yl)carbamate: The presence of a methyl group instead of a fluorine atom alters the compound’s chemical properties and biological activity.
Properties
IUPAC Name |
tert-butyl N-[(3S,5R)-5-fluoropiperidin-3-yl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-8-4-7(11)5-12-6-8/h7-8,12H,4-6H2,1-3H3,(H,13,14)/t7-,8+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACHGEWOGBWGEEL-SFYZADRCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(CNC1)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1C[C@H](CNC1)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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